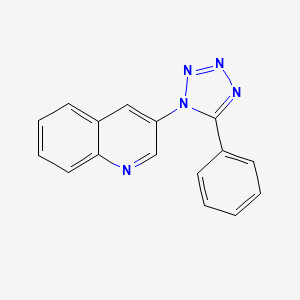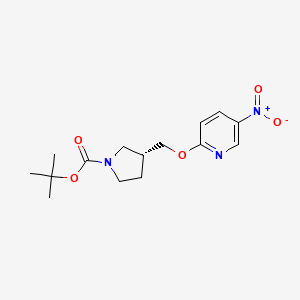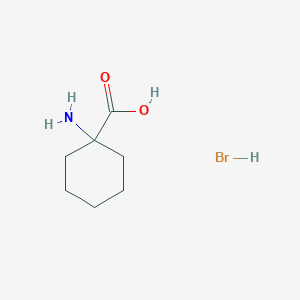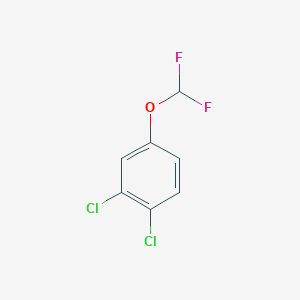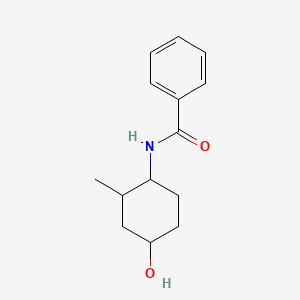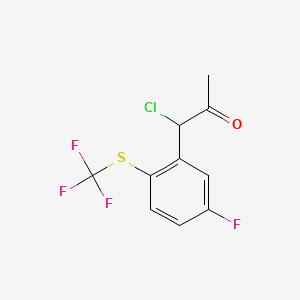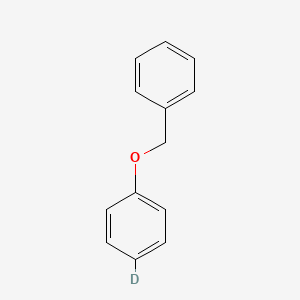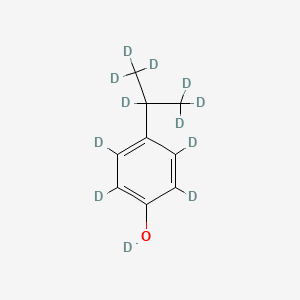
4-iso-Propylphenol-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Propylphenol-d12 is a deuterated form of 4-isopropylphenol, which is a commonly used compound in various industries. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the isopropyl group.
Preparation Methods
The preparation of 4-iso-Propylphenol-d12 involves the alkylation of phenol with propylene. This process is typically carried out in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay and a molecular sieve, or trifluoromethane sulfonic acid. The reaction is conducted at temperatures ranging from 90°C to 250°C . Industrial production methods often involve the use of Friedel-Crafts catalysts like aluminum chloride or boron trifluoride in the liquid phase, or solid catalysts such as Nafion-H and PDSA .
Chemical Reactions Analysis
4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .
Scientific Research Applications
4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .
Mechanism of Action
The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
4-iso-Propylphenol-d12 is similar to other deuterated compounds, such as 4-Propylphenol-d12. its unique structure and properties make it distinct. For example, 4-Propylphenol-d12 is the deuterium-labeled form of 4-Propylphenol and is used in similar applications, but the presence of the isopropyl group in this compound provides different chemical and physical properties .
Similar Compounds
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
148.26 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI Key |
YQUQWHNMBPIWGK-SRQDVOKDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


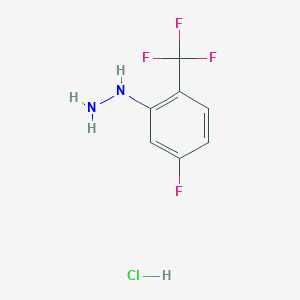

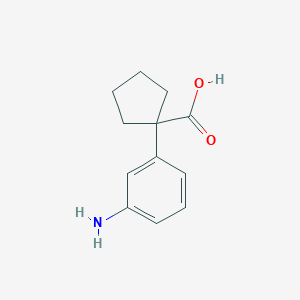
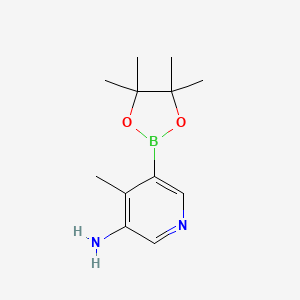
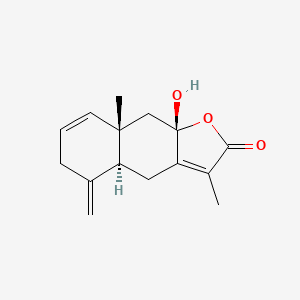
![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)
